tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate
Overview
Description
tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate: is a synthetic organic compound with the molecular formula C13H12F3IN2O2 It is characterized by the presence of a tert-butyl carbamate group, a cyano group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the phenyl ring can undergo oxidation to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl carbamates can be formed.
Reduction Products: Amines or other reduced derivatives of the original compound.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the discovery of new drugs .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
- tert-butyl N-[4-cyano-2-iodophenyl]carbamate
- tert-butyl N-[4-cyano-5-(trifluoromethyl)phenyl]carbamate
- tert-butyl N-[4-cyano-2-iodo-3-(trifluoromethyl)phenyl]carbamate
Uniqueness: tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the cyano, iodine, and trifluoromethyl groups provides a distinct set of chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-10-5-8(13(14,15)16)7(6-18)4-9(10)17/h4-5H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPKJIQWGFXCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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